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Compound of Interest

Compound Name: 4,5-Difluoro-1-indanone

Cat. No.: B1310547 Get Quote

An In-depth Technical Guide to 4,5-Difluoro-1-indanone: A Core Scaffold for Modern Drug

Discovery

Abstract
4,5-Difluoro-1-indanone is a fluorinated aromatic ketone that has emerged as a pivotal

building block in medicinal chemistry and materials science. The strategic placement of two

fluorine atoms on the benzene ring of the indanone core significantly modulates the molecule's

electronic properties, metabolic stability, and binding interactions. This guide provides a

comprehensive technical overview for researchers and drug development professionals,

detailing the compound's chemical identity, synthesis, analytical characterization, and

applications. We will explore the mechanistic rationale behind its synthesis and present

detailed protocols for its preparation and analysis, establishing a framework for its effective

utilization in research and development programs.

Chemical Identity and Physicochemical Properties
4,5-Difluoro-1-indanone is a derivative of 1-indanone, a bicyclic ketone. The fluorine

substituents enhance the compound's lipophilicity and can improve its pharmacokinetic profile

when incorporated into larger molecules.
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Identifier Value Source

CAS Number 628732-11-6 [1][2][3][4]

IUPAC Name
4,5-Difluoro-2,3-dihydro-1H-

inden-1-one
[4]

Molecular Formula C₉H₆F₂O [2][4]

Molecular Weight 168.14 g/mol [4]

SMILES
C1(=O)C2=C(C(F)=C(F)C=C2)

CC1
[4]

InChIKey
FHKJIIXGCLYMCN-

UHFFFAOYSA-N
[4]

Table 1: Core Chemical Identifiers for 4,5-Difluoro-1-indanone.

The physical properties of the compound are critical for its handling, storage, and application in

synthetic chemistry.

Property Value Notes

Appearance Light yellow to yellow liquid [4]

Boiling Point 259.7 ± 40.0 °C Predicted[4]

Density 1.362 ± 0.06 g/cm³ Predicted[4]

Storage
Sealed in dry, Room

Temperature
[4]

Table 2: Key Physicochemical Properties.

Synthesis and Mechanistic Considerations
The most prevalent and efficient method for synthesizing 1-indanone scaffolds is the

intramolecular Friedel-Crafts acylation of an appropriate 3-arylpropanoic acid. This powerful
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carbon-carbon bond-forming reaction is driven by a strong acid catalyst, which facilitates the

electrophilic aromatic substitution to form the fused cyclopentanone ring.

For 4,5-Difluoro-1-indanone, the logical precursor is 3-(3,4-difluorophenyl)propanoic acid. The

choice of acid catalyst is crucial; polyphosphoric acid (PPA) is commonly used as it serves as

both the catalyst and solvent, while alternatives like aluminum chloride (AlCl₃) in an inert

solvent are also effective. The electron-withdrawing nature of the two fluorine atoms

deactivates the aromatic ring, potentially requiring more forcing conditions (e.g., higher

temperatures) for the cyclization to proceed efficiently compared to the non-fluorinated

analogue.
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Caption: General workflow for the synthesis of 4,5-Difluoro-1-indanone.
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Detailed Experimental Protocol: Synthesis
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, charge 3-(3,4-difluorophenyl)propanoic acid (1.0 eq).

Catalyst Addition: Add polyphosphoric acid (PPA) (10-20x weight of the starting acid) to the

flask. Ensure the stirrer can agitate the viscous mixture.

Cyclization: Heat the reaction mixture to 80-100 °C with vigorous stirring.

Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC)

by taking small aliquots, quenching them in water, extracting with ethyl acetate, and spotting

on a silica plate. The reaction is complete when the starting material spot is no longer visible.

Quenching: After completion, cool the reaction mixture to room temperature and then

carefully pour it onto a stirred mixture of crushed ice and water. This will hydrolyze the PPA

and precipitate the crude product.

Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with an

organic solvent such as ethyl acetate (3x volumes).

Washing: Combine the organic layers and wash sequentially with water, saturated sodium

bicarbonate (NaHCO₃) solution to remove acidic impurities, and finally with brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to yield the crude 4,5-Difluoro-1-indanone.

Purification: Purify the crude product by column chromatography on silica gel, typically using

a hexane/ethyl acetate gradient, to obtain the pure compound.

Analytical and Spectroscopic Profile
Structural elucidation and purity assessment are critical for any chemical compound intended

for research. The following table summarizes the expected spectroscopic data for 4,5-Difluoro-
1-indanone based on its structure and data from analogous compounds.
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Technique Expected Features

¹H NMR

Aromatic Protons (2H): Two doublets or

multiplets in the δ 7.0-7.8 ppm range, showing

coupling to each other and to fluorine (H-F

coupling).Aliphatic Protons (4H): Two triplets

around δ 3.0-3.3 ppm (for the CH₂ adjacent to

the carbonyl) and δ 2.6-2.9 ppm (for the

benzylic CH₂), each integrating to 2H.

¹³C NMR

Carbonyl Carbon (C=O): A singlet in the δ 190-

200 ppm range.Aromatic Carbons (6C): Signals

between δ 110-160 ppm. The two carbons

bonded to fluorine will appear as doublets with

large ¹JCF coupling constants.Aliphatic Carbons

(2C): Two signals in the δ 25-40 ppm range.

¹⁹F NMR

Two distinct signals in the typical aromatic

fluorine region (e.g., δ -110 to -150 ppm), likely

appearing as doublets or multiplets due to F-F

and F-H coupling.

Mass Spec (EI)
Molecular Ion (M⁺): A strong peak at m/z =

168.14.

Table 3: Predicted Spectroscopic Data for 4,5-Difluoro-1-indanone.

Detailed Protocol: Purity and Identity Verification by
HPLC-MS

Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized 4,5-Difluoro-1-
indanone in acetonitrile. Dilute this stock solution 100-fold with a 50:50 mixture of water and

acetonitrile for analysis.

Instrumentation:

HPLC System: A standard reverse-phase HPLC system.
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Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Mass Spectrometer: Electrospray Ionization (ESI) detector in positive ion mode.

Chromatographic Method:

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return

to initial conditions.

Column Temperature: 30 °C.

MS Detection:

Scan Range: m/z 50-500.

Ionization Mode: ESI Positive.

Data Analysis:

Purity: Assess the purity by integrating the peak area of the main component at a suitable

UV wavelength (e.g., 254 nm). Purity should be >95%.

Identity Confirmation: Verify the identity by confirming the presence of the protonated

molecule [M+H]⁺ at m/z = 169.1.

Applications in Medicinal Chemistry and Drug
Discovery
The indanone scaffold is a "privileged structure" in medicinal chemistry, forming the core of

numerous biologically active compounds.[5] The development of Donepezil, a leading
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treatment for Alzheimer's disease, highlighted the therapeutic potential of this chemical family.

[5] Indanone derivatives have been investigated for a wide range of activities, including

anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[5]

The introduction of fluorine atoms, as in 4,5-Difluoro-1-indanone, is a well-established

strategy in drug design to enhance:

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation,

increasing the drug's half-life.[6]

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and engage in favorable

electrostatic interactions with protein targets.[6]

Lipophilicity & Permeability: Fluorination often increases a molecule's ability to cross cell

membranes, improving bioavailability.[6]

4,5-Difluoro-1-indanone serves as a versatile starting material for creating libraries of novel

compounds. By modifying the ketone or the adjacent methylene group, chemists can rapidly

generate diverse derivatives for screening against various biological targets.
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Caption: Use of a core scaffold in a drug discovery program.

Conclusion
4,5-Difluoro-1-indanone is more than a simple chemical; it is an enabling tool for innovation in

drug discovery and materials science. Its unique combination of the proven indanone core and

the strategic placement of fluorine atoms provides a powerful platform for developing next-

generation molecules with enhanced properties. This guide has provided the foundational
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knowledge—from synthesis to analysis and application—to empower researchers to fully

leverage the potential of this valuable chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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